2,2-Dimethyl-1,3-dioxan-5-one
Overview
Description
2,2-Dimethyl-1,3-dioxan-5-one is a chemical compound with intriguing properties that make it a subject of extensive research, especially in organic synthesis. Its unique structure allows it to participate in various chemical reactions, serving as a precursor for the synthesis of complex molecular structures.
Synthesis Analysis
The synthesis of 2,2-Dimethyl-1,3-dioxan-5-one involves the reaction of 2-Bromo-5,5-dimethyl-4,6-dioxo-1,3-dioxine with pyridine and aqueous potassium carbonate, yielding derivatives of Meldrum’s Acid. This process highlights its potential for creating complex organic molecules (Kuhn, Al-Sheikh, & Steimann, 2003).
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-1,3-dioxan-5-one derivatives has been determined through crystal structure analysis, revealing a betaine nature consisting of two distorted ring fragments. This structural insight is crucial for understanding the chemical behavior and reactivity of the compound (Kuhn, Al-Sheikh, & Steimann, 2003).
Chemical Reactions and Properties
The compound undergoes organocatalytic asymmetric Michael addition to nitro alkenes using proline-based catalysts, demonstrating its utility in the synthesis of polyfunctional nitro ketones with significant enantiomeric excess, showcasing its versatility in organic synthesis (Enders & Chow, 2006).
Physical Properties Analysis
The physical properties, including crystal structure and conformational stability of 2,2-Dimethyl-1,3-dioxan-5-one derivatives, have been extensively studied. These investigations provide insights into the steric and electronic factors influencing the compound's behavior in various chemical contexts (Khazhiev et al., 2021).
Chemical Properties Analysis
The chemical properties of 2,2-Dimethyl-1,3-dioxan-5-one, including its reactivity in various synthetic routes, have been explored through different reactions, such as the Claisen-Schmidt reactions, highlighting its utility as a precursor for accessing carbohydrate structures (Poursharifi et al., 2019). Additionally, its participation in hydrogenation reactions and the synthesis of novel compounds underscores its versatility and potential for creating diverse organic molecules (Krapivin et al., 1989).
Scientific Research Applications
Synthesis of 2,2-Dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and Corresponding 4-Hydroxy-2-pyrones : This compound is useful for synthesizing various 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and their corresponding 6-substituted 4-hydroxy-2-pyrones (Katritzky et al., 2005).
Synthesis of Protected anti-1,3-Diols : It allows for the synthesis of acetonide-protected anti-1,3-diols with a broad range of substituents (Enders et al., 1998).
Chiral Dihydroxyacetone Equivalent : The SAMP-hydrazone of 2,2-dimethyl-1,3-dioxan-5-one is valuable for asymmetric mono- or α-bisalkylations to produce ketodiols (Enders, Voith, & Ince, 2002).
Organocatalytic Asymmetric Michael Addition : This process affords polyfunctional nitro ketones with varying diastereoselectivity and enantiomeric excesses (Enders & Chow, 2006).
Spectroscopic and DFT Investigation : The synthesized compound can be used for studying vibrational wavenumbers and chemical shifts in complex organic compounds (Vessally et al., 2011).
Synthesis of 2,2-Dimethyl-5-Hydroxymethyl-1,3-dioxane : This synthesis is efficient for scientific research applications, with a high overall yield (Pei, 2001).
Iterative Asymmetric Synthesis of Protected anti-1,3-Polyols : This process leads to diastereo- and enantiopure substituted compounds with good overall yields (Enders & Hundertmark, 1999).
Chemical Engineering Applications : The synthesis of 3-benzyloxy-2,2-dimethyl-propan-1-ol using copper catalysts in a continuous flow reactor shows potential applications in chemical engineering (Paczkowski & Hölderich, 1997).
In Situ Synthesis of 1,3-dioxan-5-one Derivatives : These derivatives are simple precursors for accessing carbohydrate structures (Poursharifi et al., 2019).
Crystal Structure Analysis : Studies on the crystal structure of 2,2-dimethyl-5-nitroso-1,3-dioxan-5-yl benzoate and its derivatives provide insight into conformational preferences (Calvet et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2,2-dimethyl-1,3-dioxan-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6(2)8-3-5(7)4-9-6/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFQDNDZFGFMMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(=O)CO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369767 | |
Record name | 2,2-Dimethyl-1,3-dioxan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-1,3-dioxan-5-one | |
CAS RN |
74181-34-3 | |
Record name | 2,2-Dimethyl-1,3-dioxan-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20369767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethyl-1,3-dioxan-5-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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